molecular formula C11H14N2OS B1429400 3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide CAS No. 1050392-22-7

3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide

Cat. No. B1429400
M. Wt: 222.31 g/mol
InChI Key: RVSBIAFYHQQXMR-YFHOEESVSA-N
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Description

3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide, also known as AMPMPA, is a versatile compound that has been used in a variety of scientific research applications. It is a useful tool for studying the biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

Synthesis and Characterization

3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide and its derivatives have been synthesized and characterized for their potential in various scientific applications. The compound has been involved in the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with structures established based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).

Biological Activity

Studies have identified the biological activities of compounds related to 3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide. Thiophene-3-carboxamide derivatives, for instance, have shown antibacterial and antifungal activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Potential in Medical Imaging

There's been research into the potential use of related compounds in medical imaging, particularly in Parkinson's disease. Synthesis of [11C]HG-10-102-01 as a new PET agent for imaging LRRK2 enzyme in Parkinson's disease has been explored using similar compounds (Wang, Gao, Xu, & Zheng, 2017).

Anticonvulsant Properties

Certain enaminones related to 3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide have been identified as potential anticonvulsants. These compounds were studied for their hydrogen bonding properties, which might contribute to their anticonvulsant action (Kubicki, Bassyouni, & Codding, 2000).

Corrosion Inhibition

The compound has also been used in the synthesis of α-aminophosphonic acids for the study of corrosion inhibition efficiency on mild steel (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Chemical Synthesis and Mechanistic Studies

Research has been conducted on the reactions of related compounds under various conditions, exploring different chemical synthesis routes and reaction mechanisms (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

properties

IUPAC Name

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7(11(13)15)10(12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3,(H2,13,15)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBIAFYHQQXMR-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)OC)/N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856008
Record name (2Z)-3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide

CAS RN

1050392-22-7
Record name (2Z)-3-Amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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